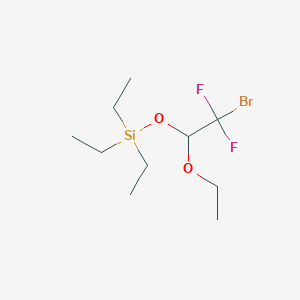
Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethoxy groups imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex fluorinated compounds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production.
化学反应分析
Types of Reactions: Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules. It is often used in the design of pharmaceuticals and agrochemicals.
Medicine: Fluorinated compounds are known for their potential therapeutic applications. This compound may be explored for its activity against various diseases and conditions.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of advanced materials with specific properties.
作用机制
The mechanism of action of Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.
相似化合物的比较
Methyl 5-fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinate: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Methyl 5-chloro-2-(3-(trifluoromethoxy)phenyl)isonicotinate: Contains a chlorine atom instead of fluorine.
Methyl 5-fluoro-2-(3-(difluoromethoxy)phenyl)isonicotinate: Has a difluoromethoxy group instead of trifluoromethoxy.
Uniqueness: Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C14H9F4NO3 |
|---|---|
分子量 |
315.22 g/mol |
IUPAC 名称 |
methyl 5-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9F4NO3/c1-21-13(20)10-6-12(19-7-11(10)15)8-3-2-4-9(5-8)22-14(16,17)18/h2-7H,1H3 |
InChI 键 |
HRUQBBIFPBPPTL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC(=CC=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)









![N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12070998.png)
![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)


